![molecular formula C13H16N4O2 B6634404 4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid, also known as MTA, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. MTA is a derivative of benzoic acid, and its synthesis and mechanism of action have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-tumor agent. In vivo studies have shown that this compound can reduce inflammation and improve the survival rate of animals with sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid has several advantages for lab experiments, including its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid can be synthesized through a multistep process involving the reaction of benzoic acid with various reagents. The most commonly used method involves the reaction of benzoic acid with methylamine and formaldehyde, followed by the addition of 1-methyl-4-amino-1,2,3-triazole. The resulting compound is then purified through recrystallization and characterized using various analytical methods such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been used as a plant growth regulator, improving crop yield and quality. In material science, this compound has been used as a building block for the synthesis of new materials such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
4-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16(8-12-9-17(2)15-14-12)7-10-3-5-11(6-4-10)13(18)19/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLREVDDVSWISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.